Sodium nonyl sulfate
Description
Contextualization within Anionic Alkyl Sulfate (B86663) Surfactant Systems
Anionic alkyl sulfates are a major class of surfactants characterized by a negatively charged hydrophilic head group. atamanchemicals.compcc.eu These compounds are sodium salts of sulfoesters derived from higher organic alcohols with varying alkyl chain lengths. atamanchemicals.com The general structure is represented by the formula CnH2n+1OSO3-Na+, where 'n' denotes the number of carbon atoms in the alkyl chain. atamanchemicals.com Sodium nonyl sulfate specifically has an alkyl chain with nine carbon atoms (C9).
The alkyl sulfate category is extensive, with the most commercially significant members typically having alkyl chain lengths between 12 and 18 carbon atoms. heraproject.com These surfactants are produced through the sulfation of primary alcohols, which can be sourced from petrochemicals or oleochemicals (vegetable or animal oils), followed by neutralization with a base, most commonly sodium hydroxide (B78521). wikipedia.orgheraproject.com
In the spectrum of alkyl sulfates, the length of the alkyl chain is a critical determinant of the compound's physicochemical properties and, consequently, its applications. For instance, sodium lauryl sulfate (also known as sodium dodecyl sulfate, with a C12 chain) is one of the most widely used and studied anionic surfactants, found in a vast array of cleaning and hygiene products. wikipedia.orgresearchgate.net Shorter-chain alkyl sulfates, such as sodium octyl sulfate (C8) and this compound (C9), also have specialized uses. While longer-chain alkyl sulfates are often favored for their detergency in laundry products, shorter-chain variants can be found in applications requiring higher foaming and wetting properties. atamanchemicals.comgoogle.com
Research often groups these compounds to assess their properties and potential impacts. For example, in an investigation into whether various surfactants might act as endocrine disruptors using an estrogen-inducible yeast screen, both sodium n-octyl sulfate and sodium n-nonyl sulfate were tested and showed no activity. heraproject.com This type of research situates this compound within a framework of comparative analysis, where its behavior is evaluated alongside its chemical homologues to understand structure-activity relationships. The European Chemicals Agency (ECHA) dossier on sulfuric acid, mono-C8-10-alkyl esters, sodium salts, further illustrates this grouped approach, where physicochemical and toxicological properties are often considered for the category as a whole, with the alkyl chain length being the primary variable influencing these characteristics. europa.eu
Fundamental Principles of Amphiphilic Molecule Behavior
This compound, like all surfactants, is an amphiphilic molecule. This term, derived from the Greek "amphi" (both) and "philos" (love), describes a chemical compound possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties. wikipedia.org This dual nature governs its behavior in solutions and at interfaces.
The structure of an amphiphile consists of two distinct parts: a polar, hydrophilic "head" group and a nonpolar, lipophilic (or hydrophobic) "tail." wikipedia.org In the case of this compound, the hydrophilic head is the negatively charged sulfate group (-OSO3-Na+), and the lipophilic tail is the nine-carbon alkyl chain (CH3(CH2)8-). wikipedia.org
This molecular architecture is responsible for the characteristic properties of surfactants:
Reduction of Surface Tension: In an aqueous environment, surfactant molecules migrate to the surface and orient themselves with their hydrophilic heads in the water and their hydrophobic tails pointing away from it. This arrangement disrupts the cohesive energy at the surface, thereby lowering the surface tension between the water and the air. academie-sciences.fr
Micelle Formation: When the concentration of the surfactant in a solution increases, it reaches a point known as the Critical Micelle Concentration (CMC). wikipedia.org Above the CMC, the surfactant molecules begin to self-assemble into spherical structures called micelles. In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell that interacts with the surrounding aqueous medium. wikipedia.org The CMC is a critical parameter for any surfactant; for the well-studied sodium dodecyl sulfate (SDS), the CMC in pure water at 25°C is approximately 8.2 mM. wikipedia.org The properties of this compound are expected to follow the general trends observed for alkyl sulfates, where the CMC increases as the alkyl chain length decreases.
The ability to form micelles is fundamental to the emulsifying and cleaning action of surfactants. The hydrophobic core of the micelle can encapsulate oily or greasy substances, which are otherwise insoluble in water, allowing them to be dispersed and washed away.
Historical Development of Research on Alkyl Sulfate Compounds
The scientific and industrial journey of surfactants is a significant chapter in modern chemistry. While soap, a simple form of surfactant derived from fats and oils, has been used for centuries, the development of synthetic surfactants dates back to the early 20th century.
A pivotal moment in the synthesis of surfactant-like molecules occurred in 1911, when E. Fischer and B. Helferich first reported the synthesis of a long-chain alkyl glucoside that exhibited surfactant properties. brillachem.com However, the era of synthetic detergents truly began to flourish in the 1930s, driven by the need for cleaning agents that would not form scum in hard water, a major drawback of traditional soaps. keyingchemical.com These early synthetic detergents were largely based on petrochemical raw materials. keyingchemical.com
The study of surfactants gained significant momentum in the mid-20th century. In the 1950s, research into the fundamental properties of these molecules was expanding. A notable area of research that highlights the importance of surfactants was the discovery of pulmonary surfactant. In 1929, Kurt von Neergaard conducted experiments suggesting its existence, and in the 1950s, researchers like Richard Pattle and John Clements furthered the understanding of its physiological role in lung function. nih.govresearchgate.net This line of research culminated in the discovery by Mary Ellen Avery and Jere Mead in 1959 that a deficiency of this natural surfactant was the cause of respiratory distress syndrome (RDS) in premature infants. nih.govkarger.com While distinct from industrial alkyl sulfates, this field of research contributed immensely to the fundamental understanding of surface tension and the behavior of amphiphilic molecules.
The 1980s saw the first successful clinical trials of surfactant replacement therapy for RDS, a milestone in neonatology. karger.comefcni.org This period was characterized by numerous randomized controlled trials comparing various natural and synthetic surfactant preparations, which further deepened the scientific knowledge of surfactant action. researchgate.net Concurrently, research and development in the detergent industry continued to advance, leading to a wide variety of synthetic surfactants, including the alkyl sulfates that are ubiquitous today.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₉NaO₄S nih.gov |
| Molecular Weight | 246.30 g/mol nih.gov |
| CAS Number | 1072-15-7 nih.gov |
| Appearance | Typically a white or light-colored powder or solid. ontosight.ai |
| Solubility | Soluble in water. europa.eu |
Table 2: Comparative Physicochemical Properties of Common Sodium Alkyl Sulfates
| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) in H₂O at 25°C |
|---|---|---|
| Sodium Octyl Sulfate | C8 | ~130 mM |
| This compound | C9 | ~33-40 mM (estimated) |
| Sodium Decyl Sulfate | C10 | ~33 mM |
| Sodium Dodecyl Sulfate (SDS) | C12 | ~8.2 mM wikipedia.org |
Note: The CMC for this compound is an estimated value based on the trend of homologous alkyl sulfates, as specific experimental values can vary with measurement conditions and purity.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1072-15-7 |
|---|---|
Molecular Formula |
C9H20NaO4S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
sodium;nonyl sulfate |
InChI |
InChI=1S/C9H20O4S.Na/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;/h2-9H2,1H3,(H,10,11,12); |
InChI Key |
FQIXOJDROMTZGQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCOS(=O)(=O)O.[Na] |
Other CAS No. |
1072-15-7 |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Pathways and Advanced Purification Methodologies for Sodium Nonyl Sulfate
Chemical Synthesis Routes for Sodium Nonyl Sulfate (B86663) from Precursors
Sulfation and Neutralization Reactions
Sulfation: The most prevalent method for the synthesis of alkyl sulfates involves the reaction of an alcohol with a sulfating agent. saapedia.orgengrxiv.org For sodium nonyl sulfate, 1-nonanol is reacted with a strong sulfating agent such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). saapedia.orggoogle.com The reaction with sulfur trioxide is highly exothermic and is typically carried out in a continuous reactor, such as a falling film reactor, to manage the reaction temperature, which is generally maintained between 30-60°C. saapedia.orggoogleapis.com The molar ratio of sulfur trioxide to the alcohol is typically kept close to 1:1. saapedia.org This reaction yields nonyl hydrogen sulfate.
An alternative, though less common, method involves the use of sulfamic acid. This process, however, typically yields an ammonium (B1175870) salt and is considered more expensive. chemicalindustriessecrets.comwindows.net
Neutralization: The intermediate product, nonyl hydrogen sulfate, is unstable and must be immediately neutralized. engrxiv.org This is achieved by reacting it with a base, most commonly sodium hydroxide (B78521) (NaOH), to produce the sodium salt, this compound, and water. saapedia.orglumenlearning.com The neutralization reaction is a standard acid-base reaction where the acidic hydrogen of the sulfate group is replaced by a sodium ion. lumenlearning.comlibretexts.org The final product of this process typically contains the desired this compound along with some byproducts such as unreacted alcohol and sodium sulfate. engrxiv.org
Isolation and Purification Techniques for High-Purity this compound
Achieving high purity is crucial for many applications of this compound. The crude product from the synthesis process contains impurities that need to be removed.
Crystallization: One of the primary methods for purifying this compound is crystallization. atamanchemicals.com The crude product can be dissolved in a suitable solvent, such as ethanol (B145695), and then cooled to induce crystallization of the this compound, leaving impurities in the solution. google.com The resulting crystals are then filtered to isolate the purified product. google.com The tendency of alkyl sulfates to crystallize at lower temperatures is a key property utilized in this purification step. atamanchemicals.com
Protein Precipitation: In proteomic applications where sodium dodecyl sulfate (a related alkyl sulfate) is used, protein precipitation methods are employed to remove the surfactant. These methods can deplete over 99.8% of the SDS, which is detrimental to mass spectrometry analysis. allumiqs.com While this is a removal technique rather than a purification of the surfactant itself, it highlights a critical aspect of its use in specific scientific contexts.
Exploration of Polymorphism and Crystallization Processes of Alkyl Sulfates
Alkyl sulfates, including this compound, can exist in different crystalline forms, a phenomenon known as polymorphism. jst.go.jpnih.govamanote.com The specific crystal structure can be influenced by factors such as the conditions of crystallization, including temperature and the presence of other substances. jst.go.jpnih.gov
Studies on sodium dodecyl sulfate (SDS), a closely related compound, have shown the existence of various hydrate (B1144303) forms, such as the 1/8 hydrate, hemihydrate, monohydrate, and dihydrate. acs.org The formation of these different polymorphs can be influenced by temperature and water content. acs.orgnih.gov For instance, the isothermal solidification of SDS-glycerol-water mixtures at 20°C can lead to the formation of SDS-glycerol crystals or anhydrous SDS, depending on the water concentration. whiterose.ac.uk The study of polymorphism is important as different crystal forms can have different physical properties.
Spectroscopic and Chromatographic Approaches for Confirmation of this compound Structure and Purity
A variety of analytical techniques are employed to confirm the chemical structure and assess the purity of this compound.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum will show characteristic absorption bands for the alkyl chain (C-H stretching and bending vibrations) and the sulfate group (S-O stretching vibrations). nih.govshimadzu.comrsc.org The sulfate band is typically observed around 1210 cm⁻¹. shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the structure of the nonyl alkyl chain. acs.orgchemicalbook.comresearchgate.netchemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. allumiqs.comnih.govplos.org The exact mass of this compound is 246.09017454 Da. nih.gov
Raman Spectroscopy: Raman spectroscopy can also be used to characterize the vibrational modes of the molecule. nih.gov
Visible Light Spectroscopy: In some applications, visible light spectroscopy can be used for the quantification of alkyl sulfates like SDS by using dyes that change color in their presence. nih.gov
Chromatographic Methods:
Chromatographic techniques are essential for assessing the purity of this compound by separating it from any unreacted starting materials or byproducts. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.
The following table provides a summary of the analytical techniques used for the characterization of this compound:
| Analytical Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identification of functional groups (alkyl, sulfate) |
| NMR Spectroscopy | Detailed structural information of the alkyl chain |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |
| Raman Spectroscopy | Vibrational modes of the molecule |
| Visible Light Spectroscopy | Quantification in certain applications |
| Chromatography (e.g., HPLC) | Purity assessment and separation of impurities |
Self Assembly and Aggregation Phenomena of Sodium Nonyl Sulfate in Aqueous Systems
Critical Micelle Concentration (CMC) Determination and Modulating Factors
The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which the formation of micelles becomes significant. For sodium nonyl sulfate (B86663), the CMC is sensitive to changes in temperature and the presence of electrolytes.
The addition of electrolytes, such as salts, to an aqueous solution of sodium nonyl sulfate generally leads to a decrease in its critical micelle concentration (CMC). researchgate.netrsc.org This effect is attributed to the screening of the electrostatic repulsions between the negatively charged sulfate head groups of the surfactant molecules in the micelle. researchgate.net The added cations from the electrolyte are attracted to the anionic head groups, reducing the repulsion and thereby facilitating the aggregation of surfactant molecules into micelles at a lower concentration. researchgate.net The magnitude of this effect depends on the type and concentration of the electrolyte. For anionic surfactants like sodium dodecyl sulfate (SDS), the decrease in CMC is more pronounced with an increase in the electrolyte concentration. researchgate.netresearchgate.net The type of cation also plays a role, with different cations causing varying degrees of CMC reduction. researchgate.net For example, in studies with SDS, the order of effectiveness in decreasing the CMC was found to be Mg²⁺ > K⁺ > NH₄⁺ > Na⁺. researchgate.net
The relationship between the CMC of an ionic surfactant and the total counterion concentration in the aqueous phase can often be described by a power law, indicating a predictable decrease in CMC with increasing salt concentration. csun.edu This principle is broadly applicable to the sodium alkyl sulfate series, including this compound.
Within the homologous series of sodium alkyl sulfates, the length of the hydrophobic alkyl chain is a critical determinant of the critical micelle concentration (CMC). A well-established principle is that the CMC decreases significantly as the length of the alkyl chain increases. researchgate.netmdpi.com This is because a longer hydrocarbon chain results in a greater hydrophobic effect, which is the primary driving force for micellization. The increased hydrophobicity makes the surfactant less soluble in water, thus promoting the formation of micelles at lower concentrations.
For the sodium alkyl sulfate series, it has been shown that for each additional CH₂ group in the alkyl chain, the CMC decreases by a factor of approximately two. This relationship can be quantified by the equation:
log(CMC) = A - B * n
where 'n' is the number of carbon atoms in the alkyl chain, and 'A' and 'B' are constants for a homologous series under specific conditions. scispace.com
Therefore, this compound (C9) would be expected to have a higher CMC than sodium decyl sulfate (C10) and sodium dodecyl sulfate (C12), but a lower CMC than sodium octyl sulfate (C8). This trend is consistently observed across various studies of alkyl sulfate surfactants. csun.eduscispace.comnih.gov The systematic decrease in CMC with increasing chain length underscores the dominant role of hydrophobic interactions in the self-assembly process.
Effects of Electrolyte Concentration on Critical Micelle Concentration
Structural Characterization and Morphological Diversity of this compound Micelles
The micelles formed by this compound are not static entities but possess a specific size distribution and are characterized by a degree of ionization at their surface.
The size and shape of micelles are influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. For the sodium alkyl sulfate series, an increase in the alkyl chain length generally leads to a larger aggregation number, which is the number of surfactant molecules in a single micelle. nih.govplos.org The growth of these aggregates with added salt and surfactant concentration can be described by a power law. csun.edu
While specific data for this compound is limited in the search results, studies on the broader sodium alkyl sulfate family indicate that the aggregation number increases with both increasing surfactant concentration and added salt concentration. csun.edu For instance, time-resolved fluorescence quenching measurements have been used to determine the aggregation numbers for several members of the sodium alkyl sulfate series, including octyl, nonyl, decyl, undecyl, dodecyl, and tetradecyl sulfates. csun.edu These studies confirm a systematic growth of the micelles under these conditions. The shape of the micelles is also subject to change, with spherical micelles potentially growing into more elongated, cylindrical structures at higher surfactant or salt concentrations. rsc.orgscielo.brscielo.br
The surface of an ionic micelle, such as that formed by this compound, is not fully ionized. A fraction of the counterions (in this case, Na⁺) remains associated with the micellar surface, partially neutralizing the charge of the aggregated surfactant head groups. The degree of micelle ionization, often denoted by α, represents the fraction of surfactant head groups that are not neutralized by a bound counterion. researchgate.net
The degree of ionization can be influenced by the addition of electrolytes. An increase in electrolyte concentration can lead to a decrease in the degree of ionization, as more counterions are available to bind to the micellar surface. researchgate.net While direct measurements for this compound are not provided in the search results, the behavior is expected to be qualitatively similar to that of other sodium alkyl sulfates.
Formation and Properties of Lyotropic Liquid Crystalline Phases
In aqueous solutions, amphiphilic molecules like this compound can self-assemble into various ordered structures known as lyotropic liquid crystalline phases. The formation and type of these mesophases are dependent on factors such as surfactant concentration and temperature. researchgate.net While specific studies on this compound are limited, extensive research on homologous sodium alkyl sulfates, particularly sodium dodecyl sulfate (SDS), provides a strong basis for understanding its behavior.
Commonly observed lyotropic phases for these surfactants include the hexagonal phase (H₁), formed by cylindrical micelles arranged in a hexagonal lattice, and the lamellar phase (Lα), which consists of surfactant bilayers separated by water layers. surajitdhara.inrsc.org The transition between these phases is typically driven by changes in surfactant concentration. surajitdhara.in At lower concentrations, spherical micelles exist in an isotropic solution. As the concentration increases, these can grow into rod-like or cylindrical micelles, which then pack into the hexagonal phase. researchgate.net At even higher surfactant concentrations, a transition to the lamellar phase may occur. rsc.org
Research on the sodium dodecyl sulphate + water system has identified the presence of a mesophase situated between the hexagonal and lamellar phases. rsc.org Spectroscopic and X-ray diffraction data suggest this intermediate phase contains rod-like micelles similar to those in the hexagonal phase, but with a distorted hexagonal lattice that gradually forms with increasing surfactant concentration. rsc.org The properties of these phases are influenced by intermolecular interactions and the packing of the self-assembled aggregates. surajitdhara.in For instance, the hexagonal phase is characterized by a positive interfacial curvature, whereas the lamellar phase has a zero interfacial curvature. surajitdhara.in
Thermodynamic and Kinetic Aspects of this compound Micellization
The process of micelle formation (micellization) is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°m) indicates the spontaneity of the process, while the enthalpy of micellization (ΔH°m) reveals whether it is exothermic or endothermic.
The enthalpy of micellization (ΔH°m) for sodium alkyl sulfates is highly dependent on temperature. acs.org Studies on sodium decyl sulfate and sodium dodecyl sulfate show that at lower temperatures, the process is endothermic (positive ΔH°m), but it becomes exothermic (negative ΔH°m) as the temperature rises. acs.orgacs.org This transition is a characteristic feature of ionic surfactants. The negative enthalpy values at higher temperatures indicate that the aggregation process itself releases heat. jetir.org The hydrophobic effect provides the primary driving force for aggregation. jetir.org
The table below presents thermodynamic data for sodium decyl sulfate, a close homolog of this compound, illustrating the typical temperature dependence of these parameters.
Thermodynamic Parameters of Micellization for Sodium Decyl Sulfate
| Temperature (K) | Enthalpy of Surface Aggregation (kJ mol⁻¹) | Reference |
|---|---|---|
| 288 | -10 | acs.org |
| 298 | -16 | acs.org |
| 318 | -26 | acs.org |
Data derived from studies on sodium n-decyl sulfate at the graphite/solution interface, which provides insight into the energetics of surfactant aggregation. acs.org
The adsorption of surfactant molecules at interfaces, such as the air-water or solid-liquid interface, is a kinetic process that precedes micelle formation and is crucial for reducing surface tension. The kinetics describe the rate at which equilibrium is achieved, while the mechanism details the steps involved in the formation of the adsorbed layer.
For anionic surfactants like sodium alkyl sulfates, adsorption onto a solid surface from an aqueous solution involves the transfer of molecules from the bulk phase to the interface. The rate of adsorption can be influenced by factors such as bulk concentration, temperature, and the nature of the surface. Studies on similar surfactants have shown that adsorption kinetics can often be described by a first-order equation. researchgate.net
The mechanism of adsorption can be complex. For polyelectrolyte-surfactant mixtures, a proposed two-step mechanism involves the initial diffusion of kinetically trapped aggregates from the bulk to the interface, followed by the dissociation and spreading of these aggregates at the interface. arxiv.org At the solid-liquid interface, the arrangement of adsorbed surfactant molecules becomes more ordered as the bulk concentration increases, with the molecules tending to adopt a more upright orientation. researchgate.net On surfaces with fixed positive charges, anionic surfactants like sodium dodecyl sulfate adsorb to form a monolayer. researchgate.net The enthalpy of adsorption for sodium decyl sulfate on a graphitized carbon surface was found to be approximately -42 kJ mol⁻¹, a value that did not significantly depend on temperature or surface coverage in the monolayer region. acs.org At concentrations approaching the critical micelle concentration (CMC), this monolayer can induce the formation of surface aggregates, such as hemimicelles. acs.org
Enthalpy and Free Energy of Micelle Formation
Micellization Behavior of this compound in Mixed Solvent Systems and Non-Aqueous Media
The addition of organic cosolvents to aqueous surfactant solutions or the use of non-aqueous media can significantly alter the micellization behavior of this compound. These changes are primarily due to the modification of the solvent properties, such as polarity and cohesive energy, which directly affects the hydrophobic interactions driving micelle formation.
In mixed aqueous systems, such as water-alcohol or water-glycerol mixtures, the critical micelle concentration (CMC) of sodium alkyl sulfates generally increases as the concentration of the organic cosolvent rises. tandfonline.comcdnsciencepub.com This is because the solvent becomes more hospitable to the surfactant's hydrocarbon tail, reducing the hydrophobic driving force for aggregation. tandfonline.com Consequently, a higher concentration of surfactant is required to initiate micelle formation. Furthermore, the aggregation number of the micelles tends to decrease with increasing cosolvent content, indicating that smaller micelles are formed. tandfonline.comcdnsciencepub.com
In certain non-aqueous media, the formation of "reversed micelles" can occur, where the polar head groups form the core of the micelle, shielded from the nonpolar solvent by the hydrophobic tails. umcs.pl However, micellization comparable to that in aqueous systems is less common in most non-aqueous solvents because the necessary solvophobic effect is weaker. umcs.pl Studies on sodium dodecyl sulfate (SDS) in an ethanol (B145695) medium containing dopamine (B1211576) hydrochloride showed that micellization still occurs, with CMC values lower than in pure water, suggesting that specific interactions and the relative permittivity of the solvent system play a significant role. nih.gov The Gibbs free energy of micellization (ΔG°m) remains negative in these systems, indicating a spontaneous process, and becomes more negative with increasing temperature. nih.gov
The table below summarizes the effect of different solvent systems on the micellization of sodium dodecyl sulfate (SDS), a proxy for this compound.
Effect of Solvent on Micellization of Sodium Dodecyl Sulfate (SDS)
| Solvent System | Observation | Reference |
|---|---|---|
| Glycerol-Water Mixtures | CMC increases and aggregation number decreases with increasing glycerol (B35011) content. | tandfonline.com |
| Ethylene (B1197577) Glycol-Water Mixtures | CMC increases and aggregation number decreases with increasing ethylene glycol content. | cdnsciencepub.com |
| Ethanol (in presence of Dopamine HCl) | CMC values are lower than in pure water at the same temperatures. | nih.gov |
| Propylene Glycol-Water Mixtures | CMC increases with increasing composition of the organic solvent. |
Interfacial Science and Molecular Interactions of Sodium Nonyl Sulfate with Diverse Substrates
Adsorption Mechanisms and Behavior of Sodium Nonyl Sulfate (B86663) at Solid-Liquid Interfaces
The adsorption of sodium nonyl sulfate at solid-liquid interfaces is a multifaceted process influenced by the characteristics of the solid substrate, the surfactant concentration, and the solution conditions. The fundamental mechanism involves the transfer of surfactant molecules from the bulk solution to the interface, a process driven by the reduction of the system's free energy. shareok.org
On positively charged surfaces, such as alumina (B75360) at a pH below its isoelectric point, the initial adsorption of anionic surfactants like this compound is primarily driven by electrostatic attraction between the negatively charged sulfate headgroup and the positive surface sites. nitrkl.ac.inutexas.edu As the surfactant concentration increases, hydrophobic interactions between the adsorbed surfactant tails become increasingly important. This leads to the formation of surfactant aggregates on the surface, often referred to as hemimicelles or admicelles. acs.orgsciforschenonline.org Studies on similar anionic surfactants like sodium dodecyl sulfate (SDS) on alumina have shown that at low concentrations, surfactant molecules adsorb individually. As the concentration approaches the critical micelle concentration (CMC), these adsorbed molecules begin to form aggregates. nitrkl.ac.in
The structure of these surface aggregates can vary. For instance, studies on sodium decyl sulfate adsorption on graphitized carbon black have proposed a two-phase coexistence during the formation of a flat monolayer at low concentrations. acs.org At higher concentrations, this ordered monolayer can induce the formation of half-cylindrical hemimicelles. acs.org The nature of the solid surface plays a crucial role; for example, cellulosic surfaces are known to have both hydrophobic and hydrophilic sites, with anionic surfactants preferentially adsorbing on the hydrophobic sites. researchgate.net
The adsorption process can often be described by a four-region isotherm, particularly for ionic surfactants on oppositely charged surfaces. nitrkl.ac.inresearchgate.net
Region I: At very low concentrations, adsorption is driven by electrostatic forces, and the surfactant ions adsorb individually.
Region II: A sharp increase in adsorption occurs due to the cooperative effect of electrostatic and hydrophobic interactions, leading to the formation of surface aggregates (hemimicelles).
Region III: The adsorption rate slows down as the surface becomes more covered and the electrostatic attraction decreases. The growth of existing aggregates may be favored over the formation of new ones. nitrkl.ac.in
Region IV: Adsorption reaches a plateau, often near the surfactant's CMC, where the surface is saturated with a monolayer or bilayer of surfactant molecules.
The presence of electrolytes can significantly influence the adsorption behavior by screening the electrostatic interactions between the surfactant headgroups and the charged surface, as well as between the adsorbed surfactant molecules. scielo.org.mx
Surface Tension Reduction Profiles of this compound Aqueous Solutions
This compound, like other surfactants, is highly effective at reducing the surface tension of water. When dissolved in water, the amphiphilic molecules preferentially migrate to the air-water interface to minimize the unfavorable contact between their hydrophobic tails and the water molecules. shareok.org This arrangement disrupts the cohesive energy of the water molecules at the surface, leading to a decrease in surface tension.
The reduction in surface tension is concentration-dependent. Starting from pure water, the addition of this compound causes a progressive decrease in surface tension as more molecules populate the interface. This trend continues until the critical micelle concentration (CMC) is reached. The CMC is the concentration at which the interface becomes saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk solution rather than further decreasing the surface tension. researchgate.net Beyond the CMC, the surface tension remains relatively constant.
The efficiency of a surfactant in reducing surface tension is a key characteristic. For comparison, studies on homologous sodium alkyl sulfates show a systematic variation in surface tension and CMC with the length of the alkyl chain. researcher.life For instance, the surface tension at the CMC (γcmc) for sodium dodecyl glycoside sulfate, a related anionic surfactant, has been reported to be 39.4 mN·m⁻¹. tandfonline.com While specific data for this compound is less common in readily available literature, the principles governing its behavior are consistent with those of other sodium alkyl sulfates. The Krafft point, the temperature at which the solubility of a surfactant equals its CMC, is another important parameter; for many sodium alkyl sulfates, this temperature is below ambient conditions, ensuring their effectiveness in aqueous solutions. tandfonline.com
The presence of other components, such as polymers or salts, can alter the surface tension profile. For example, in a polymer-surfactant system, the surface tension may decrease more sharply after reaching a critical aggregation concentration (CAC), which is typically lower than the CMC of the pure surfactant. researchgate.net The addition of salts like sodium chloride can also influence the surface tension by affecting the electrostatic interactions at the interface and the micellization behavior in the bulk. d-nb.info
Interactions with Polymeric Systems and Macromolecules
The interaction between this compound and polymers in aqueous solution is a complex phenomenon driven by a balance of electrostatic and hydrophobic forces. These interactions can lead to the formation of various supramolecular structures, induce conformational changes in the polymer chains, and are fundamental to many industrial applications.
The association of this compound with polymers typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is generally lower than the surfactant's own critical micelle concentration (CMC). mdpi.comscielo.br This indicates that the presence of the polymer provides a more favorable environment for surfactant aggregation than the bulk aqueous phase.
For non-ionic polymers like poly(N-vinylpyrrolidone) (PVP) or poly(ethylene glycol) (PEG), the primary driving force for interaction with anionic surfactants is hydrophobic attraction between the surfactant's alkyl chain and hydrophobic segments on the polymer. acs.orgnih.gov This leads to the formation of micelle-like clusters bound to the polymer chain, often described by a "string-of-pearls" or "necklace" model, where the polymer wraps around the surfactant aggregates. mdpi.com Investigations into the interaction between sodium decyl sulfate and PVP have shown that these complexes involve both hydrophobic interactions and electrostatic attractions between the surfactant headgroup and atoms in the pyrrolidone ring. acs.org
In the case of oppositely charged polyelectrolytes, such as a cationic polymer like poly(ethyleneimine) (PEI), the initial interaction with this compound is dominated by strong electrostatic attraction. scielo.brresearchgate.net This leads to the formation of polymer-surfactant complexes at very low surfactant concentrations. mdpi.com As more surfactant binds, charge neutralization of the polymer occurs, followed by charge reversal as surfactant molecules bind in excess of the stoichiometric amount. cambridge.org This process is often cooperative and can be significantly influenced by the presence of salt, which screens the electrostatic forces. researchgate.net
The structure of these aggregates can be complex. For instance, studies on the PVP/PEG/SDS system revealed the formation of cylindrically shaped, surface-charged aggregates. nih.gov The final structure of the complex depends on numerous factors, including the polymer's molecular weight and architecture, the surfactant's concentration and structure, and solution conditions like pH, ionic strength, and temperature. mdpi.comscielo.br
For flexible non-ionic polymers, the formation of charged micelle-like aggregates along the chain introduces electrostatic repulsion between these bound clusters. This repulsion can cause the polymer chain to expand and adopt a more stretched conformation, often leading to a notable increase in the solution's viscosity. researchgate.netrsc.org
In the case of proteins, which are complex biological macromolecules, the interaction with anionic surfactants like this compound is particularly important and well-studied, often using sodium dodecyl sulfate (SDS) as a model. At low concentrations, the surfactant can bind to specific high-affinity sites on the protein, sometimes leading to stabilization of the protein structure. d-nb.info However, as the surfactant concentration increases, cooperative binding occurs, driven by hydrophobic interactions between the surfactant tails and the protein's hydrophobic core. nih.gov This process can disrupt the protein's native tertiary and secondary structures, leading to unfolding or denaturation. d-nb.infonih.gov The surfactant molecules essentially create a micellar-like environment around the polypeptide chain, disrupting the delicate balance of forces that maintain the native protein conformation. nih.gov
Studies on insulin (B600854) with a series of sodium n-alkyl sulfates, including this compound, have shown that the surfactant induces a conformational transition, which can be monitored by observing changes in the environment of tyrosine residues. Similarly, SDS has been shown to induce the formation of β-sheet structures in otherwise unstructured short peptides. osti.gov The extent of these conformational changes is highly dependent on the surfactant-to-macromolecule ratio, the intrinsic properties of the macromolecule, and the solution environment. d-nb.infonih.gov
The interplay between electrostatic and hydrophobic interactions is the cornerstone of surfactant-polymer complexation. The dominant force depends on the nature of the surfactant and the polymer (ionic or non-ionic).
With Non-ionic Polymers: In systems like this compound and poly(ethylene oxide) (PEO), the interaction is primarily governed by hydrophobic forces. mdpi.com The hydrophobic tails of the surfactant molecules associate with the polymer backbone, forming charged micellar aggregates. The electrostatic repulsion between the sulfate headgroups of the bound surfactant molecules then causes the polymer chain to expand. mdpi.comacs.org
With Oppositely Charged Polyelectrolytes: In these systems, both electrostatic and hydrophobic interactions are crucial. cambridge.orgresearchgate.net The initial binding is strongly driven by the electrostatic attraction between the anionic surfactant headgroup and the cationic sites on the polymer. scielo.br This process is often highly cooperative. Once the initial electrostatic binding has occurred, hydrophobic interactions between the surfactant tails contribute to the formation and stability of the aggregate structures. researchgate.net The balance is delicate; increasing salt concentration, for instance, weakens the electrostatic attraction by screening the charges, which can lead to the system behaving more like a neutral polymer-surfactant mixture. scielo.org.mxmdpi.com
With Similarly Charged Polyelectrolytes: Interaction between an anionic surfactant and an anionic polymer is generally weak due to electrostatic repulsion. However, interactions can still occur under certain conditions, such as in the presence of multivalent counterions that can bridge the like charges, or if strong hydrophobic interactions can overcome the repulsive forces.
Investigation of Conformational Changes Induced by this compound on Polymer Chains and Biological Macromolecules
Contributions of this compound in the Synthesis of Nanomaterials and Thin Films
Anionic surfactants like this compound play a significant role as structure-directing agents or templates in the synthesis of nanomaterials and the fabrication of thin films. Their ability to self-assemble into micelles and other ordered structures in solution allows them to control the size, shape, and morphology of the resulting materials.
In the synthesis of nanoparticles, surfactant molecules can form micelles that act as "nanoreactors." The synthesis precursors can be solubilized within these micelles, and the subsequent chemical reaction is confined to this nanoscale environment, leading to the formation of nanoparticles with controlled dimensions. For example, sodium dodecyl sulfate (SDS) has been used as a soft template in the in situ oxidative polymerization of polypyrrole to create composite materials with multi-walled carbon nanotubes. mdpi.com The surfactant helps to disperse the nanotubes and guide the formation of the polymer structure around them.
In the fabrication of thin films, surfactants are crucial for controlling the deposition process and the final film structure. They can be used in methods like Successive Ionic Layer Adsorption and Reaction (SILAR) to improve the wettability of the substrate surface by reducing the solution's surface tension, leading to the deposition of denser and more uniform films. mdpi.com For instance, SDS has been employed in the preparation of binary metal sulfide (B99878) thin films for supercapacitor applications, where it enhances the loading of the active material on the substrate. mdpi.com
Furthermore, surfactants are integral to layer-by-layer assembly techniques for creating multilayered thin films. By alternating the deposition of a positively charged polymer (like poly(ethylenimine)) and a solution containing a negatively charged component (like an anionic surfactant or a polyanion mixed with a surfactant), well-ordered multilayer structures can be constructed. acs.org The surfactant can influence the thickness and properties of the deposited layers. This compound, with its defined amphiphilic character, can be effectively utilized in these processes to template the growth of nanostructures and to mediate the assembly of functional thin films for a variety of applications, from electronics to coatings.
Advanced Computational and Theoretical Investigations of Sodium Nonyl Sulfate Dynamics
Molecular Dynamics (MD) Simulations for Self-Assembly and Interfacial Adsorption
Molecular dynamics (MD) simulations have become a cornerstone for studying the micellization behavior of sodium alkyl sulfates, including sodium nonyl sulfate (B86663). acs.orgacs.orgresearchgate.net These simulations model the interactions between individual atoms over time, providing a detailed picture of how surfactant molecules and their aqueous environment evolve. By tracking the positions and velocities of atoms, MD can reveal the mechanisms behind the spontaneous formation of micelles and their adsorption at interfaces. acs.orgdoi.org
Recent advancements in computational power, particularly the use of GPU acceleration, have enabled longer and larger-scale simulations, providing more accurate insights into equilibrium properties like the critical micelle concentration (CMC) and aggregation numbers. aip.org However, even with these advancements, the time and length scales required to fully capture the self-assembly process in complex systems remain a significant computational challenge. aip.org
Atomistic simulations, where every atom in the system is explicitly represented, offer a high-resolution view of micellization. acs.orgacs.orgresearchgate.net Studies on sodium nonyl sulfate and its homologues have utilized simulations up to 400 nanoseconds in length to investigate how factors like alkyl chain length and temperature influence micelle formation and structure. acs.orgacs.org
A key finding from these simulations is the strong dependence of the free surfactant concentration on the total surfactant concentration, a factor crucial for accurately comparing simulation-derived CMCs with experimental data. acs.orgresearchgate.net While atomistic simulations provide detailed structural information, they have been found to sometimes underpredict experimental CMC values, indicating a need for further refinement of the underlying models. aip.org For instance, simulations of this compound have shown slower equilibration times compared to its shorter-chain counterparts, necessitating longer simulation runs for accurate analysis. acs.org
| Simulation Parameter | Value/Condition | Reference |
| Simulation Length (this compound) | 400 ns | acs.org |
| Analysis Time (this compound) | Last 200 ns | acs.org |
| Temperature Range Studied | 268 K - 363 K | acs.org |
To overcome the time and length scale limitations of atomistic simulations, coarse-grained molecular dynamics (CG-MD) methods are employed. aip.orgresearchgate.net In the CG-MD approach, groups of atoms are represented as single "beads," significantly reducing the computational cost and allowing for the study of larger systems over longer timescales. aip.orgresearchgate.netacs.org This technique is particularly useful for investigating the formation of mesoscopic structures like spherical, cylindrical, and wormlike micelles at concentrations above the CMC. aip.org
CG-MD simulations have been successfully applied to various surfactants, including this compound, yielding CMC values that show reasonable agreement with experimental data. researchgate.net However, the accuracy of CG-MD is highly dependent on the parameterization of the coarse-grained model. While some models have shown quantitative agreement for more hydrophilic surfactants, they have sometimes underestimated the CMC for more hydrophobic ones. researchgate.net The development of transferable and chemically specific coarse-graining approaches is an ongoing area of research aimed at improving the predictive power of these simulations. acs.org
Atomistic Simulation Techniques for Micellization Phenomena
Application of Dissipative Particle Dynamics (DPD) in Surfactant Systems
Dissipative Particle Dynamics (DPD) is another mesoscopic simulation technique that has proven effective for studying surfactant systems. aip.orgnih.gov Similar to CG-MD, DPD uses coarse-grained representations of molecules. However, it employs soft, repulsive potentials between particles, which allows for larger time steps and the simulation of hydrodynamic interactions. aip.orgnih.gov This makes DPD particularly well-suited for exploring the phase behavior and self-assembly of surfactants over microsecond timescales. aip.org
Systematic DPD studies have been conducted on a series of linear anionic surfactants, including a model representing this compound. aip.org These studies focus on developing transferable models by adjusting interaction parameters and molecular rigidity to reproduce key experimental properties like the CMC and average micelle aggregation number. aip.orgresearchgate.net While DPD has shown promise in qualitatively reproducing the essential properties of micellar solutions, achieving quantitative prediction for specific ionic surfactants remains a challenge that often requires careful parameterization against experimental data. aip.orgnih.govresearchgate.net For example, researchers have developed models for sodium alkyl sulfates by representing them as bead-spring chains and have found that factors like chain rigidity significantly impact the calculated CMC and aggregation numbers. aip.org
Theoretical Modeling and Predictive Frameworks for Critical Micelle Concentration and Aggregation Numbers
Beyond direct simulation, theoretical models and predictive frameworks are essential for understanding and estimating the CMC and aggregation numbers of surfactants. aip.orgresearchgate.netnih.gov These models often leverage thermodynamic principles and statistical mechanics to relate the molecular structure of a surfactant to its self-assembly behavior.
One approach involves using group-contribution methods, where the properties of a molecule are estimated by summing the contributions of its constituent functional groups. researchgate.net While this has been applied to nonionic surfactants, similar frameworks for ionic surfactants like this compound are also under development. researchgate.net Another powerful approach combines molecularly informed field theories with simulations to estimate the CMC. nih.gov This method has shown promise in providing predictions that are in good agreement with experimental results. nih.gov
Simulations themselves provide the raw data for testing and refining these theoretical models. For instance, the relationship between the free surfactant concentration and the total concentration observed in MD simulations is a critical input for accurately determining the CMC from simulation data. acs.org Similarly, DPD simulations that systematically vary parameters like chain length provide valuable data for developing predictive rules, such as the observed logarithmic decrease in CMC with increasing surfactant chain length, consistent with Klevens' rule. aip.org
| Property | Method | Key Finding | Reference |
| Critical Micelle Concentration (CMC) | Molecular Dynamics (MD) | Strong dependence of free surfactant concentration on total concentration. | acs.orgresearchgate.net |
| Critical Micelle Concentration (CMC) | Coarse-Grained MD (CG-MD) | Reasonable agreement with experimental values for this compound. | researchgate.net |
| CMC & Aggregation Number (Nag) | Dissipative Particle Dynamics (DPD) | Chain rigidity influences CMC and Nag; models can reproduce experimental trends. | aip.org |
| Free Energy of Micellization | Dissipative Particle Dynamics (DPD) | Calculated free energy contribution per methylene (B1212753) unit is close to experimental values. | aip.org |
Simulation of Interfacial Adsorption and Aggregate Structures at Different Surfaces
The adsorption of surfactants at interfaces is a fundamental process in many technological applications. aip.orgresearchgate.net Molecular simulations are used to investigate the adsorption and self-assembly of surfactants like this compound on various surfaces, including solid-liquid and air-water interfaces. doi.orgresearchgate.netresearchgate.net These simulations reveal how surface properties, such as hydrophobicity and chemical or physical heterogeneity, influence the morphology of adsorbed surfactant aggregates. researchgate.net
For example, MD simulations have been used to study the self-assembly of sodium dodecylbenzene (B1670861) sulfonate (SDBS), a structurally similar anionic surfactant, on graphene surfaces. doi.org These studies show that at low concentrations, the surfactant molecules tend to lie flat on the surface, while at higher concentrations, they can form multilayered micellar structures. doi.org DPD simulations have been employed to study surfactant adsorption on patterned surfaces, demonstrating that lateral confinement can induce transitions in aggregate morphology from flat monolayers to hemi-cylinders and hemi-spheres. researchgate.net Such computational studies provide molecular-level insights that are crucial for designing nanostructured materials and coatings. researchgate.net
Theoretical Interpretations of Surfactant-Polymer Interactions
The interaction between surfactants and polymers is a complex phenomenon of both fundamental and industrial importance. Theoretical models and simulations help to elucidate the mechanisms governing these interactions. acs.orgnih.govresearchgate.net The binding of an ionic surfactant like this compound to a polymer is typically driven by a combination of electrostatic and hydrophobic interactions. nih.govresearchgate.net
For charged polymers (polyelectrolytes), the initial interaction with an oppositely charged surfactant is often electrostatic. This is followed by the cooperative binding of more surfactant molecules, driven by the hydrophobic attraction between their alkyl tails, leading to the formation of micelle-like aggregates along the polymer chain. acs.orgnih.gov This process can effectively transform a neutral polymer into a polyelectrolyte-like structure, enhancing steric repulsion and providing stability to colloidal dispersions. acs.org The presence of salt can shield electrostatic interactions, affecting the binding process. researchgate.net Theoretical interpretations, supported by simulation data, are crucial for understanding how factors like surfactant concentration, polymer architecture, and solution conditions dictate the structure and properties of the resulting polymer-surfactant complexes. researchgate.net
Sophisticated Analytical Methodologies for Characterization and Quantification of Sodium Nonyl Sulfate
Chromatographic Separation and Detection Methods
Chromatography is a cornerstone for the analysis of surfactants like sodium nonyl sulfate (B86663), enabling the separation of the analyte from impurities and complex sample matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of sodium alkyl sulfates. thermofisher.comnih.gov Due to the lack of a strong ultraviolet (UV) chromophore in the sodium nonyl sulfate molecule, detection is a critical aspect of the HPLC method development. thermofisher.comchromatographyonline.com The choice of detector depends on the analytical objective, such as quantification, impurity profiling, or identification.
UV Detection: Direct UV detection of this compound is challenging. However, it can be employed at low wavelengths (below 210 nm) or after derivatization with a UV-absorbing agent. thermofisher.com
Refractive Index (RI) Detection: RI detectors are universal, responding to nearly every compound. They are suitable for detecting non-UV absorbing species like this compound, particularly in isocratic separations where the mobile phase composition remains constant. chromatographyonline.comshodex.com
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is compatible with gradient elution, making it more flexible than RI detection for complex separations. It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. thermofisher.comchromatographyonline.com While broadly applicable, ELSD can suffer from lower sensitivity and a non-linear response. thermofisher.comreachseparations.com
Charged Aerosol Detection (CAD): CAD is another universal detection method that offers significant advantages over ELSD, including higher sensitivity, better reproducibility, and a more uniform response for non-volatile analytes, irrespective of their chemical structure. reachseparations.comlcms.czthermofisher.com The detector generates charged aerosol particles from the column eluent and measures the aggregate electrical charge, which is proportional to the mass of the analyte. thermofisher.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, enabling both quantification and structural confirmation of this compound and its related impurities. thermofisher.comthermofisher.com MS detection is particularly valuable for trace analysis and definitive peak identification. thermofisher.com
Table 1: Comparison of HPLC Detectors for this compound Analysis
| Detector | Principle | Applicability to this compound | Advantages | Limitations |
|---|---|---|---|---|
| UV/Vis | Measures absorbance of light by chromophores | Limited; requires low wavelength or derivatization thermofisher.com | Simple, robust | Low sensitivity for analytes without chromophores |
| RI | Measures changes in the refractive index of the eluent | Good for isocratic analysis chromatographyonline.comshodex.com | Universal response, inexpensive | Not compatible with gradient elution, temperature sensitive |
| ELSD | Measures light scattered by dried analyte particles | Good thermofisher.comchromatographyonline.com | Universal, gradient compatible | Non-linear response, lower sensitivity than CAD thermofisher.comlcms.cz |
| CAD | Measures charge of aerosolized analyte particles | Excellent reachseparations.comthermofisher.com | Universal, high sensitivity, gradient compatible, uniform response lcms.czthermofisher.com | Requires non-volatile analytes and mobile phases |
Direct analysis of ionic surfactants like this compound by Gas Chromatography (GC) is generally not feasible due to their high polarity, low volatility, and susceptibility to thermal degradation in the hot GC inlet. pharmaexcipients.comnih.govgnomio.com To overcome these limitations, derivatization is required to convert the non-volatile sulfate ester into a thermally stable and volatile compound suitable for GC analysis. gnomio.comjfda-online.com
A common strategy involves the acid-catalyzed hydrolysis of the sulfate ester to its corresponding alcohol, 1-nonanol. pharmaexcipients.comnih.gov The resulting alcohol can then be analyzed directly or further derivatized to enhance volatility and improve chromatographic peak shape. Silylation is a prevalent secondary derivatization technique, where the alcohol is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. chemcoplus.co.jpmdpi.com This process replaces the active hydrogen of the hydroxyl group with a non-polar TMS group, significantly increasing the compound's volatility. gnomio.comchemcoplus.co.jp
Table 2: Typical Derivatization Strategy for GC Analysis of this compound
| Step | Procedure | Reagents | Purpose |
|---|---|---|---|
| 1. Hydrolysis | Acid-catalyzed cleavage of the sulfate ester bond. | Hydrochloric acid or Sulfuric acid | To convert this compound to 1-nonanol. pharmaexcipients.comnih.gov |
| 2. Extraction | Liquid-liquid extraction to isolate the resulting alcohol. | Organic solvent (e.g., hexane, ethyl acetate) | To separate the analyte from the aqueous, salt-containing matrix. mdpi.com |
| 3. Silylation (Optional) | Reaction with a silylating agent to form a TMS ether. | BSTFA, MSTFA, TMCS (catalyst) chemcoplus.co.jp | To increase volatility and thermal stability for GC analysis. gnomio.comchemcoplus.co.jp |
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for studying the interactions between surfactants and polymers in solution. nih.govresearchgate.net SEC separates molecules based on their hydrodynamic volume, or size in solution. nih.govcytivalifesciences.com
When this compound molecules associate with a polymer chain, they form a polymer-surfactant complex. This complex has a larger hydrodynamic volume than the individual polymer coil. By analyzing the mixture with SEC, the formation of these complexes can be monitored by observing a shift in the elution volume to an earlier time, which corresponds to a larger apparent molecular mass. nih.gov
This method is invaluable for characterizing the nature of the interaction and determining key parameters, such as the amount of surfactant bound to the polymer. nih.gov The use of online detectors like Multi-Angle Light Scattering (MALS) and Refractive Index (RI) in conjunction with SEC allows for the absolute determination of the molar mass of the polymer itself and the entire polymer-surfactant complex, providing detailed quantitative insights into the binding phenomenon. nih.gov
Gas Chromatography (GC) Coupled with Derivatization Strategies
Advanced Spectroscopic and Calorimetric Techniques
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound, complementing the separation-based data from chromatography.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for studying its aggregation behavior in solution. acs.orgrsc.orgthermofisher.com ¹H NMR spectroscopy provides a detailed map of the proton environments within the molecule.
For this compound, distinct signals are observed for the terminal methyl group (CH₃) of the alkyl chain, the multiple methylene (B1212753) groups (CH₂) along the chain, and the methylene group adjacent to the sulfate headgroup (α-CH₂). acs.org The integration of these signals provides quantitative information about the number of protons in each environment, confirming the structure. Furthermore, changes in chemical shifts, peak broadening, and measurements of self-diffusion coefficients can be used to study micelle formation and interactions with other molecules in solution. acs.orgresearchgate.net
Table 3: Representative ¹H NMR Chemical Shifts for Sodium Alkyl Sulfates
| Protons | Typical Chemical Shift (ppm) | Description |
|---|---|---|
| Terminal Methyl (CH₃) | ~0.8-0.9 | Furthest from the polar headgroup |
| Bulk Methylene ((CH₂)n) | ~1.2-1.4 | Protons in the middle of the alkyl chain |
| Methylene beta to sulfate (β-CH₂) | ~1.6-1.7 | Second methylene group from the sulfate |
| Methylene alpha to sulfate (α-CH₂) | ~3.8-4.1 | Methylene group directly attached to the sulfate ester oxygen |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. Data is generalized from studies on similar surfactants like sodium dodecyl sulfate. acs.org
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.comspectroscopyonline.com The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure.
Key vibrational bands include the symmetric and asymmetric C-H stretching of the methyl and methylene groups in the nonyl alkyl chain, and the strong, characteristic stretching vibrations of the sulfate headgroup. mdpi.comnih.gov Specifically, the S=O and S-O stretching bands are definitive indicators of the sulfate ester functionality. FT-IR can also provide information on the conformational order (e.g., gauche vs. trans conformers) of the alkyl chain and is used to study the interactions of the surfactant with surfaces and other substances. nih.govresearchgate.net
Table 4: Key FT-IR Absorption Bands for Sodium Alkyl Sulfates
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2955-2965 | Asymmetric C-H Stretch | Methyl (CH₃) |
| 2915-2925 | Asymmetric C-H Stretch | Methylene (CH₂) mdpi.com |
| 2870-2880 | Symmetric C-H Stretch | Methyl (CH₃) mdpi.com |
| 2850-2860 | Symmetric C-H Stretch | Methylene (CH₂) mdpi.com |
| ~1465 | C-H Bending (Scissoring) | Methylene (CH₂) |
| 1210-1260 | Asymmetric S=O Stretch | Sulfate (SO₄²⁻) spectroscopyonline.comnih.gov |
| 1060-1080 | Symmetric S-O Stretch | Sulfate (SO₄²⁻) |
Note: Peak positions are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
Electromotive Force (EMF) Measurements in Surfactant Binding Studies
Electromotive force (EMF) measurements, utilizing surfactant-selective electrodes, are a powerful tool for investigating the aggregation and binding characteristics of ionic surfactants like this compound. researchgate.netacs.org This technique allows for the direct determination of the activity of free surfactant ions (monomers) in solution. researchgate.net By plotting the EMF as a function of the total surfactant concentration, a distinct break in the curve indicates the critical micelle concentration (CMC). Below the CMC, the EMF changes linearly with the logarithm of the surfactant concentration, while above the CMC, the monomer activity changes much more slowly as added surfactant molecules preferentially form micelles.
This method is particularly valuable for studying the interaction of this compound with polymers, proteins, and other molecules. researchgate.netresearchgate.net The binding isotherm, which describes the amount of surfactant bound to another species as a function of the free surfactant concentration, can be readily calculated from EMF data. researchgate.net These isotherms reveal crucial information about the binding process, including the onset of binding, cooperativity, and saturation points. researchgate.net For instance, studies on similar systems, like sodium dodecyl sulfate (SDS) with polymers, have used EMF to determine binding isotherms and characterize the resulting complexes. researchgate.net The technique has also been applied to investigate the binding of sodium alkyl sulfates to erythrocytes and gelatin, providing insights into the mechanism of interaction. researchgate.net
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. nih.govtainstruments.com This provides a nearly complete thermodynamic profile of the interaction from a single experiment. nih.gov In a typical ITC experiment for studying this compound, a concentrated solution of the surfactant is titrated into a solution containing a binding partner (e.g., a protein, polymer, or cyclodextrin) in the sample cell. nih.govresearchgate.net The instrument measures the minute temperature changes that occur upon each injection, which are proportional to the heat of interaction. tainstruments.com
The data obtained from ITC allows for the direct determination of several key thermodynamic parameters:
Binding Affinity (Ka) : A measure of the strength of the interaction. nih.gov
Enthalpy Change (ΔH) : The heat released (exothermic) or absorbed (endothermic) upon binding. nih.gov
Stoichiometry (n) : The ratio of the interacting molecules in the complex. nih.govtainstruments.com
From these primary measurements, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a full picture of the driving forces behind the binding process. nih.govtainstruments.com Performing ITC experiments at multiple temperatures also allows for the determination of the heat capacity change (ΔCp), which gives further insight into the nature of the interaction, such as the role of hydrophobic effects. researchgate.net Although specific studies on this compound are not detailed in the provided results, the principles are demonstrated in studies of sodium dodecyl sulfate (SDS) with cyclodextrins and polymers, where ITC has been used to elucidate the complex binding thermodynamics. researchgate.netresearchgate.net
Fluorescence Spectroscopy in Probing Aggregation and Interaction Phenomena
Fluorescence spectroscopy is an exceptionally sensitive method used to study the aggregation behavior of surfactants and their interactions with polymers and other molecules. scispace.comscielo.br The technique often employs hydrophobic fluorescent probes, such as pyrene (B120774), which exhibit changes in their fluorescence characteristics depending on the polarity of their microenvironment. avantiresearch.comscielo.bracs.org
When this compound is at concentrations below its CMC, the pyrene probe is in a polar aqueous environment. As micelles form above the CMC, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. avantiresearch.com This change in the local environment leads to distinct alterations in the pyrene fluorescence spectrum. One of the most commonly used parameters is the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) of the pyrene monomer emission. scielo.brscielo.br The I₁/I₃ ratio is highly sensitive to the polarity of the probe's surroundings and shows a significant decrease as pyrene moves from the aqueous phase into the hydrophobic micellar core, allowing for the precise determination of the CMC. scielo.br
Time-resolved fluorescence quenching is another powerful application of this technique, used to determine micellar properties like the aggregation number (NAg), which is the average number of surfactant molecules in a single micelle. scielo.brscielo.br In these experiments, a quencher molecule is introduced into the system, and the rate at which it quenches the fluorescence of the probe within the micelle is measured. scielo.brscielo.br This rate is directly related to the micellar size. Studies on similar anionic surfactants like sodium lauryl ether sulfate (SLES) have used pyrene as the probe and N-hexadecylpyridinium ion as the quencher to determine aggregation numbers and study micellar growth. scielo.brscielo.br
Table 1: Comparison of Probes in Fluorescence Spectroscopy for CMC Determination
| Probe | Parameter | Change at CMC | Reliability |
|---|---|---|---|
| Pyrene | I₁/I₃ Ratio | Reduction | Generally reliable, but can sometimes indicate a value slightly lower than the true CMC. avantiresearch.comacs.org |
Electron Spin Resonance (ESR) Spectroscopy for Microenvironmental Insights
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. utexas.edu To study systems like this compound micelles, stable free radicals, known as spin probes (e.g., nitroxides), are introduced into the solution. researchgate.netnih.gov These probes are designed to partition into the micelles, and their ESR spectra provide detailed information about the microenvironment they experience. researchgate.net
The shape and characteristics of the ESR spectrum are highly sensitive to the mobility of the spin probe. researchgate.netresearchgate.net By analyzing the spectrum, one can determine the rotational correlation time of the probe, which is related to the local viscosity or fluidity of the micellar interior. nih.govresearchgate.net A more restricted motion of the probe results in a broader, more anisotropic spectrum, indicating a more ordered or viscous environment. researchgate.net
ESR spectroscopy can be used to:
Characterize the onset of micelle formation (CMC): The ESR spectrum of a spin probe often shows a distinct change when micelles form and the probe moves from the aqueous phase to the micellar phase. researchgate.net
Determine the polarity of the micellar core: The hyperfine splitting constant in the ESR spectrum is sensitive to the polarity of the probe's surroundings. researchgate.net
Investigate the order and dynamics within the micelle: Analysis of the spectral lineshapes can provide an order parameter, which quantifies the degree of alignment and restriction of motion of the probe within the aggregated surfactant structure. researchgate.net
Study interactions: Changes in the micellar microenvironment upon interaction with polymers or other molecules can be monitored by observing changes in the spin probe's ESR spectrum. researchgate.net
Studies on similar systems, such as sodium dodecyl sulfate (SDS), have utilized ESR to investigate the decreased headgroup packing in micelles upon interaction with polymers and to characterize the polarity and microviscosity of mixed micellar systems. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Micelle Formation and Solubilization Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely accessible technique used to study micelle formation and the solubilization capacity of surfactants like this compound. This method can be applied directly or indirectly.
Indirect Method (Probe Solubilization): A common approach involves using a hydrophobic probe molecule or dye that has low solubility in water but is readily solubilized by micelles. scilit.comresearchgate.net The absorbance spectrum of the probe often shifts or changes in intensity when it moves from the aqueous environment to the nonpolar interior of a micelle. scilit.com By plotting the absorbance at a specific wavelength (λmax) against the surfactant concentration, a sharp break in the plot is observed at the critical micelle concentration (CMC). scilit.com This break signifies the onset of micelle formation and the subsequent solubilization of the probe. scilit.comresearchgate.net
Solubilization Capacity Studies: UV-Vis spectroscopy is also a primary tool for quantifying the ability of a surfactant solution to solubilize water-insoluble compounds. researchgate.netresearcherslinks.com To determine the solubilization capacity, an excess amount of the hydrophobic substance is added to surfactant solutions of varying concentrations (above the CMC). researcherslinks.com After equilibration, the undissolved substance is removed, and the concentration of the solubilized compound in the clear solution is measured using UV-Vis spectroscopy by referencing a calibration curve. researcherslinks.com The amount of solubilized material typically increases linearly with the surfactant concentration above the CMC. researchgate.net This allows for the calculation of key parameters such as the molar solubilization ratio (MSR), which represents the number of moles of compound solubilized per mole of surfactant forming the micelles. nitrkl.ac.in
Ultrasensitive Differential Scanning Calorimetry (US-DSC) for Conformational Transitions
Ultrasensitive Differential Scanning Calorimetry (US-DSC) is a powerful calorimetric technique that measures the change in heat capacity (Cp) of a solution as a function of temperature. d-nb.infonews-medical.net It is particularly useful for studying thermally induced conformational changes and the stability of macromolecules like proteins and their interactions with surfactants such as this compound. d-nb.inforesearchgate.net
When a protein solution is heated, it undergoes denaturation, a process that involves the unfolding of its native structure. conicet.gov.ar This unfolding is a cooperative transition that is accompanied by a significant absorption of heat, which is detected by US-DSC as an endothermic peak in the thermogram. news-medical.netconicet.gov.ar The temperature at the peak maximum is the denaturation or melting temperature (Tm), a direct measure of the protein's thermal stability.
The interaction of this compound with a protein can significantly alter its thermal stability. Depending on the concentration, the surfactant can have either a stabilizing or a destabilizing effect. d-nb.inforesearchgate.net
Stabilization: At very low concentrations, individual surfactant molecules may bind to the protein, leading to an increase in its Tm. d-nb.inforesearchgate.net
Denaturation: At higher concentrations (typically near or above the CMC), the cooperative binding of surfactant molecules can disrupt the protein's structure, leading to unfolding and a decrease in its Tm. d-nb.inforesearchgate.net
By monitoring these shifts in Tm and changes in the denaturation enthalpy (the area under the peak), US-DSC provides critical thermodynamic data on the effect of this compound on the conformational stability of proteins. d-nb.info
Electrochemical and Conductometric Studies of this compound Solutions
Electrochemical methods, particularly conductometry, are fundamental techniques for characterizing the behavior of ionic surfactants like this compound in aqueous solutions. researchgate.netnih.gov Conductivity measurements are simple, precise, and widely used to determine the critical micelle concentration (CMC). researchgate.netjcsp.org.pk
When micelles begin to form at the CMC, the newly added surfactant monomers aggregate. These micelles are much larger and move more slowly through the solution than the individual ions. umcs.pl Furthermore, a significant fraction of the counter-ions become associated with the charged micellar surface, which also reduces their mobility and contribution to conductivity. researchgate.net Consequently, the rate of increase in conductivity with surfactant concentration is significantly lower above the CMC.
A plot of specific conductivity versus surfactant concentration will therefore show two lines with different slopes. jcsp.org.pk The concentration at which these lines intersect, marked by a distinct break or "kink" in the plot, is taken as the CMC. researchgate.netumcs.pl From the slopes of the two linear portions of the plot, it is also possible to calculate the degree of micelle ionization (or the degree of counter-ion binding), which provides further insight into the structure and properties of the micelles. researchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sodium dodecyl sulfate (SDS) |
| Sodium lauryl ether sulfate (SLES) |
| Sodium decyl sulfate |
| Pyrene |
| Pyrene-3-carboxaldehyde |
| N-hexadecylpyridinium ion |
| Nitroxide |
| Water |
| Sodium cations |
| Nonyl sulfate anions |
Microscopic and Surface Characterization Techniques
Microscopic and surface characterization techniques are indispensable for understanding the physical form and interfacial properties of this compound. These methods provide visual and quantitative data on its structure, elemental makeup, and surface charge, which are critical for predicting and controlling its behavior in various applications.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. pressbooks.pub In the context of this compound, SEM analysis reveals the shape, size, and aggregation state of its particles. The technique utilizes a focused beam of electrons to scan the specimen's surface, generating magnified images that provide crucial insights into the material's structure. pressbooks.pub
For instance, when examining the crystalline form of this compound, SEM can reveal details about its crystal habit, such as whether the particles are irregular fragments, spherical granules, or aggregated clusters. pressbooks.pub In studies involving related compounds like sodium sulfate, SEM has been used to observe how increasing concentrations can lead to a rougher morphology due to the crystallization of hydrates, which forms columnar structures and increases porosity. researchgate.net This type of morphological information is vital for understanding how the physical form of this compound might influence its bulk properties, such as flowability and dissolution rate.
Often coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. bruker.comwikipedia.org It operates on the principle that when a sample is bombarded with a high-energy electron beam, atoms within the sample emit characteristic X-rays. bruker.comcreative-biostructure.com Since each element has a unique atomic structure, the energy of these emitted X-rays is specific to that element, allowing for both qualitative and quantitative elemental analysis. wikipedia.orgcreative-biostructure.com
For this compound, an EDS analysis would confirm the presence of sodium, sulfur, oxygen, and carbon. The resulting EDS spectrum displays peaks corresponding to the specific energy levels of these elements. creative-biostructure.com This technique can be used to create elemental maps, which overlay the elemental composition onto the SEM image, providing a visual representation of the distribution of different elements across the sample's surface. bruker.com This is particularly useful for identifying impurities or confirming the homogeneity of the compound. While highly effective for many elements, it's important to note that EDS is less sensitive to lighter elements. creative-biostructure.com
The combination of SEM and EDS provides a comprehensive understanding by linking the surface morphology of this compound with its chemical composition. ebatco.com
Zeta potential is a critical parameter for assessing the stability of colloidal dispersions. measurlabs.com It measures the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of dispersion stability. measurlabs.comnanoinitiative-bayern.de For this compound, which is an anionic surfactant, its presence in a dispersion will influence the surface charge of suspended particles.
The measurement is typically performed using a technique called electrophoretic light scattering (ELS), where the movement of particles under an applied electric field is measured. measurlabs.com This mobility is then converted to zeta potential. Factors such as pH, ionic strength, and the concentration of the surfactant can significantly influence the zeta potential. measurlabs.com
In studies involving similar anionic surfactants like sodium dodecyl sulfate (SDS), the addition of the surfactant to a dispersion, such as bentonite (B74815) clay, neutralizes positive edge charges on the particles, leading to an increase in the total negative charge and thus a higher absolute zeta potential. ias.ac.in Generally, zeta potential values more negative than -30 mV or more positive than +30 mV are considered to indicate a stable dispersion, where particles are likely to repel each other and resist aggregation. sci-hub.se
Interactive Table: Zeta Potential of Dispersions with Anionic Surfactant
| System | Surfactant Concentration (mol/L) | Zeta Potential (mV) | Reference |
|---|---|---|---|
| Ca-bentonite | 0 | -11 | ias.ac.in |
| Na-bentonite | 0 | -36.5 | ias.ac.in |
| Na-bentonite with SDS | > 10⁻³ | Increased negative value | ias.ac.in |
| Alumina (B75360) Nanofluid | 0 | Varies with pH (IEP at 8.6) | sci-hub.se |
Note: This table is illustrative and includes data for similar anionic surfactants to demonstrate the principles of zeta potential measurement.
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition
Rheological and Viscometric Properties of this compound Systems and Complexes
The study of rheology and viscosity provides insight into the flow behavior and structural characteristics of this compound in solution and in complex systems. These properties are crucial for applications where flow and deformation characteristics are important.
Viscosity measurements of solutions containing this compound can reveal information about the formation and structure of micelles. For example, studies on sodium dodecyl sulfate (SDS) have shown that the viscosity of its aqueous solutions changes with concentration. banglajol.info A distinct change in the slope of the viscosity versus concentration plot can indicate the critical micelle concentration (CMC). banglajol.info
In the presence of other components, such as polymers or alcohols, the rheological behavior can become more complex. The addition of SDS to solutions of hydrophobically modified polymers can lead to a significant increase in viscosity, often by several orders of magnitude, due to the formation of a transient network between the polymer and surfactant micelles. researchgate.net However, at higher surfactant concentrations, this viscosity may decrease again. researchgate.net
The rheological properties of systems containing this compound can be influenced by various factors, including temperature, salinity, and the presence of other substances. For instance, the viscosity of viscoelastic surfactant (VES) solutions containing SDS is significantly affected by the concentration of salts like NaCl. frontiersin.org
Interactive Table: Viscosity of Surfactant Systems
| System | Surfactant/Additive | Temperature (°C) | Key Finding | Reference |
|---|---|---|---|---|
| Aqueous SDS | SDS | 29 | CMC determined from viscosity change | banglajol.info |
| bmHEC Polymer | SDS (0-3 wt%) | Not specified | Viscosity maximum at 5000 ppm SDS | researchgate.net |
| VES Solution | LAB/SDS mixture, NaCl | 50 | Viscosity varies with salinity and surfactant concentration | frontiersin.org |
Note: This table includes data on the closely related sodium dodecyl sulfate (SDS) to illustrate the principles of rheological and viscometric studies.
Environmental Fate, Transport, and Biogeochemical Cycling of Sodium Nonyl Sulfate
Environmental Occurrence and Distribution in Aquatic and Terrestrial Ecosystems
Alkyl sulfates are primarily released into the aquatic environment following their use in household and industrial applications. nih.gov Due to their high water solubility, the main environmental compartment of concern is the hydrosphere. nih.goveuropa.eu However, their distribution is significantly influenced by wastewater treatment processes.
Monitoring studies and advanced simulation tests confirm that alkyl sulfates are efficiently removed in wastewater treatment plants (WWTPs). heraproject.comnih.gov The primary removal mechanism is biodegradation, with a significant portion of the surfactant's carbon being incorporated into the bacterial biomass of the sludge. mst.dk One study using a radiolabeled C18 alkyl sulfate (B86663) in a model WWTP found that at a steady state, 60% of the labeled carbon was mineralized to CO2, 30% was associated with the sludge (with 90% of that being part of the bacterial biomass), and only 10% was found in the effluent. mst.dk Crucially, only a very small fraction (0.3%) of the substance in the effluent was the intact parent surfactant. mst.dk
Biodegradation Pathways and Mechanisms of Sodium Nonyl Sulfate
The most significant environmental fate process for this compound is biodegradation. nih.goveuropa.eu Abiotic degradation pathways, such as hydrolysis, are not considered relevant for alkyl sulfates under typical environmental conditions due to the stability of the carbon-oxygen-sulfur ester linkage at neutral pH. europa.eu
Biodegradation is primarily a microbial process carried out by diverse communities of bacteria in soil, sediment, and water. semanticscholar.org The structure of the alkyl chain plays a critical role; linear alkyl sulfates are readily biodegradable, whereas branching in the alkyl chain can significantly reduce the rate and extent of degradation. mst.dk
Microbial Degradation Kinetics and Environmental Half-Lives
This compound is classified as readily biodegradable. europa.eu This assessment is supported by data from structurally similar alkyl sulfates. For instance, read-across data from sodium decyl sulfate (C10) shows 92% biodegradation over 30 days in standard screening tests. europa.eu Alkyl sulfates as a class are known to be rapidly and readily biodegradable substances. newswise.com
The environmental half-life can vary based on the specific conditions of the environmental matrix. For sodium lauryl ether sulfate (SLES), a structurally related anionic surfactant, half-lives (DT50) in soil have been observed to range from 8 to 46 days. frontiersin.org This variability is attributed to factors such as the initial concentration, soil texture, microbial abundance, water content, and temperature. frontiersin.org In general, the degradation of anionic surfactants is influenced by temperature and pH, with optimal degradation often occurring at neutral to slightly alkaline pH and temperatures around 30°C. semanticscholar.orgresearchgate.net
| Parameter | Finding | Context/Source Compound | Citation |
|---|---|---|---|
| Biodegradability | Readily Biodegradable | Alkyl Sulfates Category | europa.eu |
| Screening Test Result | 92% degradation in 30 days | Read-across from Sodium Decyl Sulfate | europa.eu |
| Soil Half-Life (DT50) | 8 - 46 days | Analogous data from SLES | frontiersin.org |
| WWTP Removal | High (quantitative removal) | Alkyl Sulfates Category | heraproject.comnih.gov |
Enzymatic Processes in Sulfate Liberation and Alkyl Chain Transformation
The microbial biodegradation of this compound is initiated by an enzymatic attack that cleaves the sulfate ester bond. This crucial first step is catalyzed by enzymes known as alkylsulfatases (or sulfatases), which are a type of esterase. frontiersin.orghibiscuspublisher.com
The process can be summarized in two main stages:
Sulfate Liberation : An alkylsulfatase enzyme hydrolyzes the sulfate ester bond, releasing the inorganic sulfate ion (SO₄²⁻) and the corresponding nonyl alcohol (1-nonanol). The liberation of the sulfate group removes the surfactant's polar head, eliminating its surface-active properties. semanticscholar.org
Alkyl Chain Transformation : The resulting nonyl alcohol, a simple fatty alcohol, is then readily metabolized by microorganisms through common metabolic pathways, such as β-oxidation, ultimately breaking it down into carbon dioxide and water. semanticscholar.org
The inorganic sulfate released in the first step becomes part of the natural sulfur cycle and can be utilized as a nutrient by microorganisms and plants.
Impact of this compound on Microbial Community Structure and Function in Environmental Matrices
While readily biodegradable, the introduction of alkyl sulfates like this compound into an ecosystem can temporarily alter the structure and function of native microbial communities. Studies on the closely related sodium dodecyl sulfate (SDS) provide insight into these effects.
Exposure to SDS in lake-terrestrial ecotones has been shown to significantly change soil microbial species and functions. researchgate.net These alterations can persist for more than two weeks after the surfactant has completely degraded. researchgate.net Specific impacts observed include a decrease in the relative abundance of certain bacterial phyla, such as Planctomycetes, and a reduction in key ecosystem functions like nitrogen cycling. researchgate.netresearchgate.net However, soil bacteria can also respond to long-term, low-concentration exposure by enhancing functions related to chemotaxis and tolerance. researchgate.netmdpi.com The presence of the surfactant can select for bacterial groups, such as certain Gamma-Proteobacteria, that are not only resistant to its toxic effects but are also capable of degrading it. frontiersin.org
Adsorption, Desorption, and Mobility Dynamics of this compound in Soil and Sediment Systems
The mobility of this compound in soils and sediments is governed by adsorption and desorption processes. As an anionic surfactant, it has a moderate tendency to adsorb to environmental matrices. The European Chemicals Agency (ECHA) predicts that due to low to moderate log Koc values, the sorption of short-chain alkyl sulfates to sludge, sediments, and soils will be relatively low. europa.eu This is supported by data for sodium decyl sulfate, which indicates a low potential for adsorption in soil. squarespace.com
The molecule's surfactant properties play a key role in its mobility. Surfactants, by their nature, reduce the interfacial tension between water and soil particles, which can enhance the desorption and solubility of substances. mdpi.com While this property is often exploited for soil remediation to mobilize other contaminants, it also affects the surfactant's own transport. mdpi.com For anionic surfactants, electrostatic repulsion between the negatively charged sulfate head group and the typically negatively charged surfaces of clay and organic matter in soil can mitigate adsorption, further contributing to its mobility. researchgate.net Therefore, this compound is expected to be relatively mobile in soil and sediment systems, though some partitioning to the solid phase will occur.
Environmental Fate Modeling and Predictive Assessments for Alkyl Sulfates
Environmental fate models are computational tools used to predict the environmental concentrations of chemicals, which are then used in risk assessments. For alkyl sulfates, models like the European Union System for the Evaluation of Substances (EUSES) have been employed. newswise.com
These models use data on a chemical's use, tonnage, and physicochemical properties to estimate its distribution and concentration in various environmental compartments, such as WWTP effluent, surface water, and soil. newswise.com However, recent research comparing the predictions of the EUSES model with actual environmental monitoring data for alkyl sulfates has shown that the model can be overly conservative. newswise.com Studies have found that the model "significantly overestimates" the concentrations of alkyl sulfates in treated wastewater effluents. newswise.com
This discrepancy arises because these models may not fully capture the high efficiency of rapid biodegradation for substances like alkyl sulfates in real-world WWTPs and environments. newswise.com While predictive models are a crucial screening tool, their results should be corroborated with real-world measured environmental concentrations to ensure realistic exposure assessments. newswise.com
Advanced and Emerging Applications of Sodium Nonyl Sulfate in Diverse Research Fields
Development of Micellar Systems for Enhanced Solubilization and Advanced Delivery Applications
Surfactants like sodium nonyl sulfate (B86663) are amphiphilic molecules that can self-assemble into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). e3s-conferences.orgualberta.ca These micellar systems possess a hydrophobic core and a hydrophilic shell, which makes them excellent vehicles for solubilizing poorly water-soluble compounds, a significant challenge in pharmaceutical formulation. e3s-conferences.orgualberta.ca The hydrophobic core can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility in aqueous media. ualberta.ca
The effectiveness of a surfactant in solubilizing a drug is influenced by several factors, including the chemical structure of the surfactant and the drug, as well as the properties of the surrounding medium. ualberta.ca For instance, the length of the alkyl chain of the surfactant can impact the size of the micellar core and, consequently, its solubilization capacity. ualberta.ca Generally, an increase in the hydrophobic character of the surfactant, such as a longer alkyl chain, leads to a larger micelle size and enhanced solubilization of hydrophobic drugs. ualberta.ca
Mixed micellar systems, formed by combining two or more different surfactants, can offer synergistic advantages for drug solubilization. mdpi.com For example, combining an anionic surfactant like sodium dodecyl sulfate (a close structural analog to sodium nonyl sulfate) with a nonionic surfactant has been shown to enhance the solubility of certain drugs. mdpi.com The varied molecular structures and properties of the constituent surfactants in mixed micelles can lead to different micelle formation processes and structures, ultimately influencing their solubilization capacity. mdpi.com
The table below summarizes key parameters related to the micellar solubilization of fragrance raw materials (FRMs), which share characteristics with some hydrophobic drug compounds, in sodium dodecyl sulfate (SDS) micellar systems. This data provides insights into the factors governing solubilization.
Table 1: Micellar Solubilization Parameters of Fragrance Raw Materials in SDS Micelles
| Fragrance Raw Material | LogP (Lipophilicity) | Micelle-Water Partition Coefficient (K_m) | Standard Gibbs Free Energy of Solubilization (ΔG_s°) (kJ/mol) |
|---|---|---|---|
| Linalool | 2.44 | 1.2 x 10^4 | -23.3 |
| Dihydromyrcenol | 3.28 | 3.5 x 10^4 | -25.9 |
| Geraniol | 2.77 | 1.8 x 10^4 | -24.3 |
| Citronellol | 3.25 | 3.2 x 10^4 | -25.7 |
| Benzyl Acetate | 1.96 | 0.5 x 10^4 | -21.1 |
Data derived from studies on sodium dodecyl sulfate, a close structural analog of this compound.
Utilization in Biotechnology and Molecular Biology Research
This compound and its analogs, particularly sodium dodecyl sulfate (SDS), are indispensable reagents in biotechnology and molecular biology. mdpi.com Their utility stems from their ability to disrupt cellular structures and interact with proteins, facilitating a range of analytical and preparative techniques. mdpi.comthermofisher.com
Role in Cell Lysis and Protein Solubilization Methodologies
A fundamental step in many molecular biology workflows is the disruption of cells to release their contents for further analysis. Anionic detergents like this compound are highly effective for cell lysis because they can solubilize the lipid bilayers of cell membranes. thermofisher.com This process liberates the cytoplasm and its constituent proteins.
Beyond simple cell rupture, these detergents play a crucial role in solubilizing proteins, especially those that are integrated into cell membranes or have aggregated. thermofisher.comnih.gov Denaturing detergents such as SDS can disrupt the non-covalent interactions that maintain a protein's three-dimensional structure, effectively unfolding them. thermofisher.com This denaturation is often necessary to fully solubilize proteins and prevent their aggregation during extraction. nih.gov The amount of detergent required for optimal protein extraction depends on factors like its critical micelle concentration (CMC) and the nature of the specific protein and membrane being targeted. thermofisher.com In some challenging cases, mixtures of detergents, such as an ionic surfactant combined with a non-ionic one, can be employed to enhance the solubilization of particularly recalcitrant proteins. nih.gov
Contributions to Protein Refolding Strategies
While denaturation is useful for solubilization, many applications require the protein to be in its native, folded, and functional state. Recombinant proteins, often produced in bacterial expression systems, can misfold and form insoluble aggregates known as inclusion bodies. biossusa.com To recover active proteins from these aggregates, a process of solubilization followed by refolding is necessary.
Strong denaturing agents, including SDS, are used to solubilize these inclusion bodies by completely unfolding the misfolded protein chains. biossusa.com Once the protein is in a linear, denatured state, the denaturant must be removed to allow the protein to refold into its correct three-dimensional structure. biossusa.com This can be achieved through methods like dialysis or dilution, which gradually reduce the concentration of the denaturant. biossusa.com However, the refolding process is often inefficient and can be hampered by protein re-aggregation.
To improve refolding yields, various additives can be included in the refolding buffer. acs.orgrbmb.net Interestingly, low concentrations of ionic detergents like SDS can sometimes aid in the refolding process by preventing aggregation. acs.orgrbmb.net Furthermore, the addition of nonionic surfactants to a solution of SDS-denatured protein can facilitate refolding by extracting the SDS from the protein-surfactant complexes, allowing the protein to regain its native conformation. nih.govnih.gov
Table 2: Common Additives Used in Protein Refolding Buffers
| Additive Category | Examples | Function |
|---|---|---|
| Chaotropic Agents | Urea, Guanidine Hydrochloride | Solubilize aggregated proteins |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol | Reduce disulfide bonds |
| Detergents | SDS (low concentration), Sarkosyl, Triton X-100 | Prevent aggregation, aid in solubilization |
| Sugars | Sucrose, Sorbitol, Glucose | Stabilize protein structure |
| Amino Acids | Arginine, Glycine | Suppress aggregation |
| Polymers | Polyethylene Glycol (PEG) | Act as molecular crowding agents |
This table provides a general overview of additives; specific combinations and concentrations are protein-dependent.
Applications in Electrophoretic Separation Techniques
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique for separating proteins based on their molecular weight. nih.gov In this method, proteins are first denatured by heating in the presence of SDS and a reducing agent. medchemexpress.com The SDS molecules bind uniformly to the polypeptide chains, imparting a strong negative charge that is proportional to the protein's mass. nih.govmedchemexpress.com This masks the intrinsic charge of the protein, ensuring that during electrophoresis through the porous polyacrylamide gel, the proteins migrate solely based on their size. nih.gov Smaller proteins move more quickly through the gel matrix than larger ones, enabling high-resolution separation of complex protein mixtures. nih.gov
The concentration of buffers and the separation temperature can be optimized to enhance the resolution of proteins and peptides of different size ranges. lcms.cznih.gov For instance, using higher molarity buffers can improve the separation of smaller peptides. nih.gov Fine-tuning the separation temperature can also be used to optimize the resolution between specific protein components, as the electrophoretic mobility of protein-SDS complexes is temperature-dependent. lcms.cz
Fabrication and Material Science Applications: Nanoparticle and Thin Film Synthesis with this compound
In the realm of materials science, surfactants like this compound play a vital role as capping agents or structure-directing agents in the synthesis of nanoparticles and the fabrication of thin films. nih.govumn.edu Solution-based synthesis methods for these materials are often more economical and scalable than vapor deposition techniques. umn.edu
During the synthesis of nanoparticles, surfactants can adsorb onto the surface of the growing crystals, controlling their size, shape, and preventing aggregation. nih.gov For example, in the solid-state synthesis of manganese oxide (Mn3O4) nanowires, a nonylphenyl ether, which has a similar nonyl hydrophobic tail to this compound, was used as a capping agent. nih.gov
In the context of thin film fabrication, surfactants can be used in processes like chemical bath deposition (CBD) or in the formulation of nanoparticle "inks" for coating applications. umn.edu For instance, in the creation of thin film solar cells, solution-based methods are employed to deposit layers of semiconductor materials. umn.edu The synthesis of copper zinc tin sulfide (B99878) (CZTS) nanoparticles for these films can be done via a hot-injection method, and the resulting nanoparticles are then dispersed to form a coating. umn.edu Similarly, the synthesis of tin sulfide (SnS) nanoparticles can be achieved through chemical precipitation, and these nanoparticles can then be used to create thin films by drop-casting. mdpi.com The properties of the resulting thin films, such as their bandgap, can be tuned by controlling the synthesis conditions. mdpi.com
Role in Emulsification and Dispersion within Complex Multiphase Systems
An emulsion is a system where one liquid is dispersed in another immiscible liquid in the form of droplets. wiley-vch.de The formation and stability of emulsions are critically dependent on the presence of an emulsifying agent, or emulsifier, which is typically a surfactant. wiley-vch.de this compound, as an ionic surfactant, can be an effective emulsifier for oil-in-water (O/W) emulsions. wiley-vch.de The surfactant molecules position themselves at the oil-water interface, reducing the interfacial tension and creating a barrier that prevents the droplets from coalescing. acs.org
In complex multiphase systems, which can involve more than two immiscible phases, surfactants are essential for creating and stabilizing the intricate structures. google.comresearchgate.net These systems are relevant in various applications, from drug delivery to materials synthesis. google.com For example, multiphase emulsions can be created where smaller droplets are contained within larger droplets, all suspended in a continuous phase. google.com The formation of such structures often relies on carefully selected surfactants to stabilize the multiple interfaces. google.com
Aqueous multiphase systems (MuPSs), formed from mixtures of polymers and surfactants in water, can self-assemble into multiple distinct aqueous phases with step-gradients in density. researchgate.net These systems can be used to create water-in-water emulsions and have potential applications in separation science and as models for biological compartments. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sodium dodecyl sulfate (SDS) |
| Sodium lauroyl sarcosinate (Sarkosyl) |
| Guanidine hydrochloride (GuHCl) |
| Urea |
| Triton X-100 |
| Octaethylene glycol monododecyl ether (C12E8) |
| Dodecyl maltoside (DDM) |
| Bovine serum albumin (BSA) |
| α-lactalbumin (αLA) |
| Lysozyme |
| β-lactoglobulin (βLG) |
| Propylene glycol |
| Paraffinic oil |
| Poly(methacrylic acid) |
| Cetylpyridinium chloride |
| NDSB-195 |
| NP-40 |
| Tween 80 |
| Glucose |
| Sorbitol |
| Sucrose |
| Reduced glutathione (B108866) (GSH) |
| Oxidized glutathione (GSSG) |
| EDTA |
| Arginine |
| Polyethylene Glycol 3350 (PEG3350) |
| Sodium citrate |
| α-cyclodextrin |
| β-cyclodextrin |
| γ-cyclodextrin |
| CHES |
| Glycine |
| Sodium deoxycholate |
| n-cetyl trimethylammonium chloride (CTAB) |
| β-mercaptoethanol |
| Dithiothreitol (DTT) |
| EGTA |
| Sodium lauroylglutamate (SLG) |
| Guanidine isothiocyanate |
| Linalool |
| Dihydromyrcenol |
| Geraniol |
| Citronellol |
| Benzyl Acetate |
| Manganese chloride (MnCl2) |
| Sodium carbonate |
| Sodium chloride (NaCl) |
| Nonyl phenylether (NP-9) |
| Copper zinc tin sulfide (CZTS) |
| Zinc sulfide (ZnS) |
| Tin sulfide (SnS) |
| Cadmium telluride (CdTe) |
| Copper indium gallium diselenide (CIGS) |
| Cadmium sulfide (CdS) |
| Zinc sulfate (ZnSO4) |
| Thiourea (SC(NH2)2) |
| Ammonium (B1175870) hydroxide (B78521) (NH4OH) |
| Thioacetamide (C2H5NS) |
| Tin(II) chloride (SnCl2·2H2O) |
| Acetone |
| N-methyl-N-(1-oxododecyl)-glycine |
| Polyoxyethylene(80)sorbitan monolaurate (Anapoe-80) |
| Zwittergent 3-10 (ZW3-10) |
| Heparin |
| Ammonium sulfate |
| Tris |
| Imidazole |
| Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) |
| Benzonase |
| p-nitrophenyl phosphate |
| Sodium hydroxide (NaOH) |
| Bradford protein assay reagent |
| Coomassie G-250 |
| Phenol Red |
| Trifluoroacetic acid (TFA) |
| Iodoacetamide (IAA) |
| Borate |
| Dextran |
| Rhodamine B |
| Titanium dioxide (TiO2) |
| Tin oxide (SnO2) |
| FTO (Fluorine-doped tin oxide) |
| Curcumin |
| Brij35 (Polyoxyethylene 23 lauryl ether) |
| Polysorbate 20 (P20) |
| Clozapine (CLZ) |
| Pluronic P84 |
| Pluronic F127 |
| Pluronic F108 |
| Poly(N,N-dimethylacrylamide) (PDMA) |
| Poly(4-acryloylmorpholine) (PAM) |
| Octanol |
| Styrene |
| Copper sulphate pentahydrate (CuSO4.5H2O) |
| Sodium borohydrate (NaBH4) |
| Ascorbic acid |
| Silicone oil |
| Vegetable oil |
| Tween 20 |
| Hexane |
| Perfluorohexane |
| Zonyl FS-300 fluorosurfactant |
| N-dodecylpropane-1,3-diamine |
| Sodium 2,2-bis(hexyloxy)propyl sulfate |
| Heptane |
| FC-770 |
| Tetra(ethylene glycol) mono-n-octanoate |
| 4-decyl-2,6-difluorophenyl sulfate |
| Polyoxyethylene (PEO) |
| β-Arteether |
| Chymotrypsin |
| L-tryptophan |
| Phosphate |
| Human ubiquitin |
| Phospholipids |
| Chitinase |
| Luria-Bertani (LB) broth |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) |
Functionalization as a Surface Active Agent in Novel Processes and Formulations
This compound, an anionic surfactant, possesses amphiphilic properties that make it a candidate for functionalization in various advanced materials and processes. Its role as a surface-active agent is being explored in novel formulations, particularly in the synthesis of specialized polymer nanocomposites. By acting as an emulsifier and stabilizer, it facilitates the creation of complex, high-performance materials.
One notable area of research involves the use of a modified nonyl sulfate derivative in miniemulsion polymerization to create core-shell nanocomposite latexes. In a specific study, a polymerizable anionic surfactant, allyloxy polyoxyethylene(10) nonyl ammonium sulfate (DNS-86), was instrumental in the synthesis of a stable, transparent core-shell nanocomposite with infrared shielding properties. This process involved the use of antimony tin oxide (ATO) nanoparticles functionalized with 3-methacryloxypropyl trimethoxysilane (B1233946) (MPS) to form MPS-functionalized ATO NPs (MANs). These MANs were then embedded within a poly(methyl methacrylate-co-butyl acrylate) (PMB) latex.
The functional role of the nonyl-chain surfactant in this process was to ensure the stable emulsification of the water-insoluble monomers and the hydrophobic MANs in the aqueous phase, enabling the formation of uniform core-shell nanoparticles with an average size of 70 nm. royalsocietypublishing.org The resulting MANs-embedded PMB latex nanocomposite demonstrated the successful application of a nonyl-based surfactant in creating advanced materials with specific functional properties. royalsocietypublishing.org
Table 1: Constituents for the Preparation of MANs/PMB Nanocomposite Latex via Miniemulsion Polymerization
| Component | Mass (g) |
|---|---|
| Oil Phase | |
| Methyl methacrylate (B99206) (MMA) | 9.0 |
| Butyl acrylate (B77674) (BA) | 11.0 |
| MPS-functionalized ATO NPs (MANs) | 2.0 |
| Hexadecane | 0.6 |
| Azobisisobutyronitrile (AIBN) | 0.2 |
| Aqueous Phase | |
| Deionized water | 75.0 |
| DNS-86 (allyloxy polyoxyethylene(10) nonyl ammonium sulfate) | 0.2 |
| Sodium bicarbonate (NaHCO₃) | 0.02 |
Source: Adapted from research on MANs/poly(MMA-co-BA) nanocomposite latex synthesis. royalsocietypublishing.org
This research demonstrates the potential for functionalizing this compound and its derivatives as key components in the synthesis of advanced polymer systems. The ability of the nonyl-chain surfactant to effectively stabilize the miniemulsion leads to the creation of nanocomposites with tailored properties, opening avenues for new applications in coatings and other high-performance materials. royalsocietypublishing.org
Future Research Trajectories and Unaddressed Challenges in Sodium Nonyl Sulfate Studies
Exploration of Novel Synthetic Methodologies for Tailored Sodium Nonyl Sulfate (B86663) Derivatives
Current synthetic routes to sodium nonyl sulfate and other alkyl sulfates are well-established, but there is a growing demand for "tailor-made" surfactants with specific properties. uni-regensburg.de Future research will likely focus on developing novel synthetic methodologies to create derivatives of this compound with enhanced performance characteristics. This includes the synthesis of mid-chain branched primary alkyl sulfates, which have shown promise for improved performance in low-temperature laundry applications. google.com
Key areas for exploration include:
Green Chemistry Approaches: Developing more environmentally friendly synthetic routes that minimize the use of hazardous reagents and solvents is a priority. mdpi.com This could involve biocatalytic processes or the use of renewable feedstocks.
Controlled Branching and Functionalization: Creating complex, highly branched primary alkyl sulfate mixtures with quaternary carbon atoms in the hydrophobe can lead to surfactants with unique packing properties and interfacial behaviors. google.com Research into precise control over the degree and position of branching is crucial.
Novel Sulfation Techniques: Investigating alternative sulfating agents and reaction conditions can lead to higher yields and purer products. For instance, a method using a triethylamine-SO3 complex has been shown to be effective for the sulfation of long-chain alcohols with good yields and without positional isomerization. nih.gov
Ionic Liquid-Based Synthesis: The use of ionic liquids as both solvents and catalysts in the synthesis of alkyl sulfates presents an interesting avenue for creating novel surfactant structures. acs.org
Advanced Characterization of Nano-Scale Self-Assemblies and Their Dynamic Behavior
This compound, like other surfactants, self-assembles into nano-scale structures such as micelles in aqueous solutions. Understanding the formation, structure, and dynamic behavior of these assemblies is fundamental to predicting and controlling their performance. While significant progress has been made, several challenges remain.
Future research should focus on:
High-Resolution Imaging: Utilizing advanced microscopy techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) to visualize the morphology and structure of this compound nano-assemblies with greater detail. researchgate.netmdpi.com
Dynamic Light Scattering (DLS): Employing DLS to study the size distribution and dynamic fluctuations of micelles and other aggregates in real-time. mdpi.com This can provide insights into micellar growth and transitions between different morphologies (e.g., sphere-to-rod transitions). acs.org
Neutron and X-ray Scattering: Using small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) to probe the internal structure of micelles, including core size, shell thickness, and aggregation number.
Spectroscopic Techniques: Applying techniques like fluorescence spectroscopy and nuclear magnetic resonance (NMR) to study the microenvironment within the nano-assemblies and the dynamics of surfactant exchange between micelles and the bulk solution.
A significant challenge is to characterize these systems under conditions that mimic their real-world applications, which often involve complex mixtures and non-ideal conditions.
Development of Sophisticated Predictive Models for Complex Interfacial Phenomena Involving this compound
The behavior of this compound at interfaces is critical to its function in applications such as detergency, emulsification, and foaming. Computational modeling has become a powerful tool for studying these complex systems at a molecular level. up.ac.za However, developing predictive models that accurately capture the behavior of this compound remains a challenge.
Future research efforts should be directed towards:
Coarse-Grained (CG) and Mesoscopic Modeling: Developing and refining coarse-grained models, such as those used in Dissipative Particle Dynamics (DPD), to simulate the self-assembly and interfacial behavior of this compound over longer time and length scales. acs.orgaip.org These models need to be carefully parameterized to reproduce experimental properties like the critical micelle concentration (CMC) and average aggregation number. aip.org
Atomistic Molecular Dynamics (MD) Simulations: Performing large-scale atomistic MD simulations to gain detailed insights into the molecular interactions governing the structure and dynamics of this compound at interfaces and in nano-assemblies. researchgate.netresearchgate.net These simulations can help elucidate the role of counterion binding and hydration in micelle formation. acs.org
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic structure and properties of this compound and its interactions with water and other molecules, providing a fundamental basis for developing more accurate force fields for classical simulations. up.ac.za
Multi-Scale Modeling: Integrating different modeling techniques to bridge the gap between molecular-level details and macroscopic phenomena. This will be crucial for predicting the performance of this compound in complex formulations and processes.
A key challenge is the accurate representation of electrostatic interactions and the dynamic nature of the surfactant molecules and their aggregates in these models. aip.org
Design of Sustainable Environmental Management and Remediation Strategies Specific to Alkyl Sulfates
The widespread use of alkyl sulfates like this compound necessitates the development of sustainable environmental management and remediation strategies. nih.gov While alkyl sulfates are generally considered readily biodegradable, their potential impact on aquatic and terrestrial ecosystems requires ongoing attention. lubrizol.com
Future research should prioritize:
Enhanced Bioremediation Techniques: Identifying and engineering microorganisms with enhanced capabilities to degrade alkyl sulfates, particularly in contaminated soils and water. hibiscuspublisher.com This includes understanding the metabolic pathways involved in their breakdown.
Surfactant-Enhanced Remediation (SER): Exploring the use of this compound and other surfactants to facilitate the removal of other pollutants from the environment. mdpi.com This involves optimizing surfactant formulations to enhance the solubilization and mobilization of contaminants like hydrocarbons and dyes. researchgate.netresearchgate.net
Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as ozonation and photocatalysis, for the complete mineralization of persistent alkyl sulfates and their degradation byproducts. researchgate.net
A significant challenge is the management of byproducts from industrial processes, such as sodium sulfate waste generated during battery recycling, which can have environmental consequences. aquametals.com
Investigation of Synergistic Effects in Multi-Component Surfactant Systems Incorporating this compound
In many industrial and commercial applications, surfactants are used as mixtures to achieve performance benefits that cannot be obtained with a single surfactant. grafiati.com The synergistic interactions between this compound and other surfactants (anionic, cationic, nonionic, or zwitterionic) can lead to enhanced properties such as lower surface tension, improved solubilization, and modified foaming behavior. researchgate.netnih.govresearchgate.net
Future research in this area should focus on:
Systematic Screening of Mixed Systems: Conducting systematic studies to investigate the phase behavior, interfacial properties, and aggregation characteristics of binary and ternary surfactant systems containing this compound.
Thermodynamic Modeling of Mixed Micellization: Developing and applying theoretical models to predict the critical micelle concentration (CMC), micellar composition, and interaction parameters in mixed surfactant systems. researchgate.net This can help in designing optimal formulations for specific applications.
Influence of Additives: Investigating the effect of additives such as electrolytes, polymers, and alcohols on the synergistic behavior of this compound in mixed systems. nih.gov
Application-Specific Formulation Design: Tailoring multi-component surfactant systems incorporating this compound for specific applications, such as enhanced oil recovery, personal care products, and industrial cleaning. nih.govatamankimya.com
Understanding the fundamental principles governing synergy in these complex mixtures is key to unlocking their full potential.
Q & A
Q. What protocols ensure reproducibility in this compound micellization studies?
- Methodological Answer : Report surfactant purity (≥99%), solvent source (HPLC-grade water), and equilibration times (≥24 hours for solutions). Include raw data (e.g., surface tension vs. concentration plots) in supplementary materials. Use IUPAC-recommended guidelines for CMC determination and cross-validate with independent methods (e.g., conductometry vs. fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
